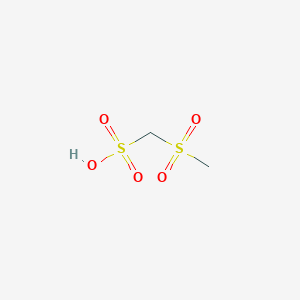

Methanesulfonic acid, 1-(methylsulfonyl)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methanesulfonic acid is an alkanesulfonic acid where the alkyl group directly linked to the sulfo functionality is methyl . It is also known as MSA and is a strong organic acid . The chemical oxidation of dimethyl sulfide in the atmosphere leads to the formation of MSA in large quantities .

Synthesis Analysis

An unprecedented metal-, halogen- and solvent-free, MSAA-promoted S -carbonylation of thiols with feedstock acids has been developed . This new transformation provides an efficient and atom-economic strategy for the synthesis of thioesters in a single operation from readily available and inexpensive starting materials .Molecular Structure Analysis

Methanesulfonic acid (MsOH) or methanesulphonic acid is an organosulfuric, colorless liquid with the molecular formula CH3SO3H and structure H3C−S(=O)2−OH . It is the simplest of the alkylsulfonic acids .Chemical Reactions Analysis

Methanesulfonic anhydride is a commonly used methanesulfonylation reagent . One of its most common applications is in the presence of bases such as pyridine, 2,4,6-trimethylpyridine, or triethylamine, where it reacts with alcohols to produce the corresponding methylsulfonyl esters .Physical And Chemical Properties Analysis

Methanesulfonic acid is a colorless transparent liquid, soluble in ethanol and ether, slightly soluble in water, and corrosive . It has a high solubility for several specialty and base metals including lead .Applications De Recherche Scientifique

Industrial Chemistry

Methanesulfonic acid (MSA) has been used in a practical process for the production of MSA from only two reactants: methane and sulfur trioxide . This process has achieved over 99% selectivity and yield of MSA . The highly selective initiator based on a sulfonyl peroxide can be prepared in situ .

Hydrometallurgy

MSA has potential for use in hydrometallurgy . It is a very strong acid and is very stable against chemical oxidation and reduction . It has low toxicity and is biodegradable . MSA and its salts are compatible with the electrowinning of metals . It is particularly interesting for lead hydrometallurgy .

Catalyst or Reagent for Organic Reactions

MSA is being used as a catalyst or reagent for organic reactions, including the production of biodiesel .

Solvent for High Molecular Weight Polymers

In the pharmaceutical industry, MSA is used as a solvent for high molecular weight polymers .

Cleaning Fluids for Rust Removal

MSA is used in cleaning fluids for rust removal .

Descaling of Pipes in the Oil Industry

MSA is used for descaling of pipes in the oil industry .

Electrolytes for Electroplating of Metals

MSA and its salts are used as electrolytes for electroplating of metals .

Redox-Flow Batteries

Safety And Hazards

Orientations Futures

Methanesulfonic acid has several appealing properties that make it very attractive for the development of new circular flowsheets in hydrometallurgy . The global production of MSA is expected to increase rapidly in the near future thanks to both the industrialization of a new sustainable synthesis process and its many applications .

Propriétés

IUPAC Name |

methylsulfonylmethanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O5S2/c1-8(3,4)2-9(5,6)7/h2H2,1H3,(H,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMKUFGVNOCUCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Methylsulfonyl)methanesulfonic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2369174.png)

![N-(5-chloro-2-methylphenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2369175.png)

![1,4-Bis(4,6-dichlorobenzo[d]thiazol-2-yl)piperazine](/img/structure/B2369176.png)

![N-{5-[(4-chlorophenyl)sulfonyl]-4-phenyl-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2369179.png)

![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2369182.png)

![2-[(2,4-Dichlorophenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2369185.png)

![2-[(E)-2-(3,5-dichlorophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B2369186.png)

![Methyl 2-[2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2369187.png)

![2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl methanesulfonate](/img/structure/B2369188.png)

![1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2369191.png)